(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756172
InChI: InChI=1S/C24H28N2O5/c1-16(27)25-14-8-7-13-22(23(28)29)26(2)24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,27)(H,28,29)/t22-/m1/s1
SMILES: CC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid

CAS No.:

Cat. No.: VC13756172

Molecular Formula: C24H28N2O5

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid -

Specification

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
IUPAC Name (2R)-6-acetamido-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Standard InChI InChI=1S/C24H28N2O5/c1-16(27)25-14-8-7-13-22(23(28)29)26(2)24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,27)(H,28,29)/t22-/m1/s1
Standard InChI Key NHVMAXKYTKFVIS-JOCHJYFZSA-N
Isomeric SMILES CC(=O)NCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hexanoic acid backbone substituted at the second carbon with an N-methyl group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety and at the sixth position with an acetamido group. Its stereochemistry is defined by the (R)-configuration at the chiral center (C2), critical for its interaction with biological systems . The molecular formula is C28H32N2O6\text{C}_{28}\text{H}_{32}\text{N}_2\text{O}_6, with a molar mass of 492.57 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
CAS Number2703746-37-4
Molecular FormulaC28H32N2O6\text{C}_{28}\text{H}_{32}\text{N}_2\text{O}_6
Molar Mass492.57 g/mol
Protective GroupsFmoc (C2), Acetamido (C6)
ChiralityR-configuration at C2

The Fmoc group (C15H10O2\text{C}_{15}\text{H}_{10}\text{O}_2) provides base-labile protection, while the acetamido side chain enhances solubility in polar solvents.

Spectroscopic and Analytical Data

While explicit spectral data (NMR, IR) are absent in the provided sources, analogous Fmoc-protected amino acids typically exhibit characteristic signals:

  • Fmoc aromatic protons: 7.2–7.8 ppm (¹H NMR)

  • Carbamate carbonyl: ~155 ppm (¹³C NMR) .
    Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sequential protection and coupling reactions:

Step 1: Fmoc Protection of Methylamine

The methylamino group at C2 is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N-methylmorpholine (NMM) :

CH3NH2+Fmoc-ClNMMFmoc-NH-CH3+HCl\text{CH}_3\text{NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{NMM}} \text{Fmoc-NH-CH}_3 + \text{HCl}

This step ensures selective reactivity during peptide elongation .

Step 2: Incorporation of Acetamidohexanoic Acid

6-Acetamidohexanoic acid is coupled to the protected amine using activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (diisopropylethylamine) :

Fmoc-NH-CH3+HOOC-(CH2)4NHCOCH3HBTU/DIPEAFmoc-N(CH3)-CO-(CH2)4NHCOCH3\text{Fmoc-NH-CH}_3 + \text{HOOC-(CH}_2)_4-\text{NHCOCH}_3 \xrightarrow{\text{HBTU/DIPEA}} \text{Fmoc-N(CH}_3)\text{-CO-(CH}_2)_4-\text{NHCOCH}_3

Reaction yields exceed 80% under optimized conditions (0.1–0.2 M reagent concentration, 1–2 h reaction time) .

Step 3: Resolution of Chirality

Chiral chromatography or enzymatic resolution isolates the (R)-enantiomer, ensuring >98% enantiomeric excess (ee) .

Industrial-Scale Production

Commercial suppliers (e.g., Reagentia) offer the compound in quantities from 100 mg to 1 g, with pricing scaled linearly (e.g., 48,825 Kč for 1 g) . Batch purity is ≥95%, verified via LC-MS .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a tailored monomer in SPPS, where its Fmoc group is cleaved by piperidine (20% in DMF) to expose the amine for subsequent coupling . Key advantages include:

  • Orthogonal protection: Compatibility with acid-labile groups (e.g., Boc) on other residues.

  • Reduced aggregation: The methyl group minimizes intermolecular hydrogen bonding, enhancing solubility during chain elongation .

Enzyme Resistance

Structural analogs with methylated backbones exhibit resistance to proteases like trypsin, extending peptide half-life in biological assays. This property is leveraged in drug design for metabolic stability.

Comparative Analysis with Related Compounds

Table 2: Comparison with Fmoc-N-methyl-L-lysine(Boc)

Property(R)-2-(((...)hexanoic AcidFmoc-N-methyl-L-lysine(Boc)
BackboneHexanoic acidLysine
Side ChainAcetamido (C6)Boc-protected ε-amine
Molecular Weight492.57 g/mol482.58 g/mol
Protease ResistanceHighModerate
ApplicationsNon-ribosomal peptidesPost-translational mimics

The hexanoic acid backbone offers flexibility in designing non-natural peptide scaffolds, whereas lysine derivatives are preferred for mimicking post-translational modifications .

Future Directions and Research Opportunities

Dendrimer Synthesis

Recent advances in defect dendrimer synthesis utilize orthogonally protected amino acids to control branching patterns . Integrating this compound could enable precise spatial arrangement of functional groups (e.g., boronic acids for glucose sensing) .

Bioconjugation Strategies

The acetamido side chain is a potential site for bioorthogonal reactions (e.g., Cu-free click chemistry), facilitating peptide-drug conjugate development.

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